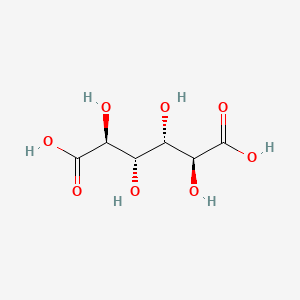
D-mannaric acid
Übersicht
Beschreibung
D-mannaric acid is the D-enantiomer of mannaric acid. It is a conjugate acid of a D-mannarate(1-). It is an enantiomer of a L-mannaric acid.
Wissenschaftliche Forschungsanwendungen
Overview : D-mannaric acid has been investigated for its biochemical roles, particularly in metabolic pathways and its effects on human health.
Case Study : A study assessed the conversion of D-mannuronolactone to this compound in humans. The results indicated a significant increase in urinary hexaric acid excretion following administration, suggesting potential metabolic pathways for this compound in human physiology .
Environmental Chemistry
Overview : The chelation properties of this compound have been explored for environmental applications, particularly in metal ion removal and coordination chemistry.
Case Study : Research has shown that hexaric acids, including this compound, can form complexes with various metal ions. These complexes have been utilized in developing coordination polymers and metal-organic frameworks (MOFs) that can effectively sequester pollutants from wastewater .
| Metal Ion | Complex Type | Application |
|---|---|---|
| Zinc | Coordination Polymer | Pollutant removal |
| Terbium | Metal-Organic Framework | Anion detection |
Drug Delivery Systems
Overview : Macromolecules derived from this compound are being studied for their potential in drug delivery systems due to their biocompatibility and ability to form polyplexes with DNA.
Case Study : Research indicated that polyamides synthesized from this compound showed promising results in gene delivery applications. These polymers formed viral-like complexes with plasmid DNA, enhancing cellular uptake through endocytosis .
Industrial Applications
This compound is also being explored for its potential industrial applications, particularly in the production of biodegradable materials and as a precursor for synthesizing various chemical compounds.
Eigenschaften
Molekularformel |
C6H10O8 |
|---|---|
Molekulargewicht |
210.14 g/mol |
IUPAC-Name |
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m0/s1 |
InChI-Schlüssel |
DSLZVSRJTYRBFB-LDHWTSMMSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Isomerische SMILES |
[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Synonyme |
mannaric acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













